molecular formula C15H26OSi B12545652 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol CAS No. 654643-87-5

7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol

Cat. No.: B12545652
CAS No.: 654643-87-5
M. Wt: 250.45 g/mol
InChI Key: YLOPKVRCOSVOLE-UHFFFAOYSA-N
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Description

7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hepta-1,6-diyn-3-ol backbone. This compound is notable for its stability and utility in various chemical reactions, particularly as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol typically involves the reaction of a suitable alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the silylation process.

Chemical Reactions Analysis

Types of Reactions

7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol exerts its effects involves the formation of a stable silyl ether bond. This bond is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions. The stability of the silyl ether bond is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the hepta-1,6-diyn-3-ol backbone. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required.

Properties

CAS No.

654643-87-5

Molecular Formula

C15H26OSi

Molecular Weight

250.45 g/mol

IUPAC Name

7-[tert-butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol

InChI

InChI=1S/C15H26OSi/c1-9-13(16)12-15(5,6)10-11-17(7,8)14(2,3)4/h1,13,16H,12H2,2-8H3

InChI Key

YLOPKVRCOSVOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CC(C)(C)CC(C#C)O

Origin of Product

United States

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